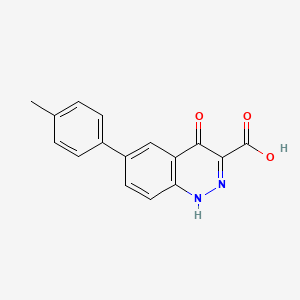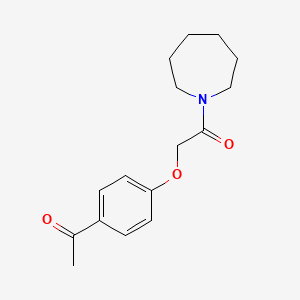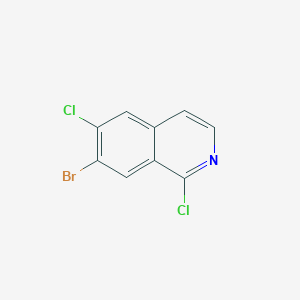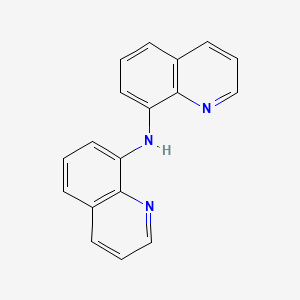
4-Oxo-6-(p-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-6-(p-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound that belongs to the cinnoline family This compound is characterized by its unique structure, which includes a cinnoline core with a carboxylic acid group at the 3-position and a p-tolyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-6-(p-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylphenylglyoxal with Meldrum’s acid and ethyl 2-chloro-3-(arylamino)but-2-enoate in ethanol can yield the desired compound . The reaction is usually carried out at room temperature, and the product is purified through filtration and washing with ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4-Oxo-6-(p-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives with hydroxyl groups.
Substitution: Various substituted cinnoline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Oxo-6-(p-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-Oxo-6-(p-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity. The exact molecular pathways and targets are still under investigation, and further research is needed to elucidate its detailed mechanism of action .
Comparación Con Compuestos Similares
4-Quinolone-3-carboxylic acid: Similar in structure but with a quinolone core instead of a cinnoline core.
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Another related compound with a quinoline core.
6-(p-Tolyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Similar structure but with a quinoline core.
Uniqueness: 4-Oxo-6-(p-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid is unique due to its cinnoline core, which imparts distinct chemical and biological properties compared to quinoline derivatives
Propiedades
Fórmula molecular |
C16H12N2O3 |
|---|---|
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
6-(4-methylphenyl)-4-oxo-1H-cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C16H12N2O3/c1-9-2-4-10(5-3-9)11-6-7-13-12(8-11)15(19)14(16(20)21)18-17-13/h2-8H,1H3,(H,17,19)(H,20,21) |
Clave InChI |
OVBHDNPTCANKKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC3=C(C=C2)NN=C(C3=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione](/img/structure/B11846724.png)







![1,3-Dimethyl-4-oxo-4H-pyrido[2,1-a]isoquinolin-2-yl acetate](/img/structure/B11846777.png)
![2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11846781.png)


